molecular formula C8H6F3NO B2795027 2,4,6-trifluoro-N-methylbenzamide CAS No. 613678-12-9

2,4,6-trifluoro-N-methylbenzamide

Cat. No.: B2795027
CAS No.: 613678-12-9
M. Wt: 189.137
InChI Key: KPYSRIYHVXSSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorine in Advanced Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without significantly increasing the molecule's size. mdpi.com However, its high electronegativity, the highest of all elements, creates strong carbon-fluorine bonds and can influence the acidity, basicity, and conformation of a molecule. mdpi.com In medicinal chemistry, these changes are harnessed to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. researchgate.net It is estimated that a significant percentage of pharmaceuticals and agrochemicals contain at least one fluorine atom, highlighting the transformative impact of this element. The use of the fluorine-18 (B77423) isotope is also of particular interest in positron emission tomography (PET) for high-resolution imaging in diagnostics. rsc.org

Overview of Benzamide (B126) Core Structures in Contemporary Chemical Synthesis

The benzamide moiety is a prevalent structural feature in a vast number of biologically active compounds and functional materials. This amide of benzoic acid serves as a versatile and stable building block in organic synthesis. epo.org The amide bond is a fundamental linkage in numerous biological processes and is present in a wide array of pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents. epo.org The aromatic ring of the benzamide can be readily functionalized with various substituents, allowing for detailed structure-activity relationship studies and the optimization of a compound's properties. Benzamide derivatives are not only crucial intermediates in the synthesis of complex molecules but are also investigated for their own therapeutic potential, such as acting as enzyme inhibitors or receptor modulators. epo.org

Research Focus on 2,4,6-Trifluoro-N-methylbenzamide within Chemical Biology and Materials Science Contexts

This compound has emerged as a compound of interest primarily as a key intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in the production of Lasmiditan, a selective serotonin (B10506) 5-HT1F receptor agonist used for the acute treatment of migraine. nrochemistry.comgoogle.comnih.gov The trifluorinated phenyl ring of this benzamide is a critical component that contributes to the final drug's biological activity.

While direct, extensive research on this compound as a standalone agent in chemical biology and materials science is not widely documented, its structural features suggest potential areas of investigation. In chemical biology, fluorinated benzamides are explored as probes for imaging, such as PET tracers for detecting melanoma or studying receptors in the brain. acs.orgnih.gov The trifluoro substitution pattern on this compound could be leveraged to develop new imaging agents or biochemical probes.

In materials science, the incorporation of highly fluorinated aromatic units, like the one present in this compound, into polymers can enhance thermal stability, chemical resistance, and hydrophobicity. researchgate.netmdpi.comresearchgate.net Polyfluorinated compounds are used in the development of high-performance polymers, such as poly(arylene ether)s and aromatic polyimides, for applications in electronics and as advanced membranes. researchgate.net Although not yet reported, the integration of this compound into polymer backbones could be a future research direction for creating novel materials with desirable properties.

Chemical Compound Data

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound-C8H6F3NO189.13613678-12-9 bldpharm.com
Lasmiditan2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamideC19H18F3N3O2377.36439239-90-4
2,4,6-trifluoro-N-methoxy-N-methylbenzamide-C9H8F3NO2219.16937602-31-8 bldpharm.com
2,4-Difluoro-N-methylbenzamide-C8H7F2NO171.14948717-18-8
3-hydroxy-2,4,5-trifluoro-N-methylbenzamide-C8H6F3NO2209.13Not Available

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H6F3NOPubChem uni.lu
Molecular Weight189.13 g/mol BLD Pharm bldpharm.com
CAS Number613678-12-9Fluorochem fluorochem.co.uk
Monoisotopic Mass189.04015 DaPubChem uni.lu
Predicted XlogP1.5PubChem uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSRIYHVXSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613678-12-9
Record name 2,4,6-trifluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2,4,6 Trifluoro N Methylbenzamide and Analogues

Precursor-Based Synthesis Strategies

Precursor-based strategies are fundamental to the construction of the 2,4,6-trifluoro-N-methylbenzamide scaffold. These methods involve the formation of the core amide bond from carefully selected starting materials.

Utilization of 2,4,6-Trifluorobenzoylchloride in Amide Bond Formation

The reaction between an acyl chloride and an amine is a classic and reliable method for amide bond formation. In the context of this compound synthesis, 2,4,6-trifluorobenzoyl chloride is a key precursor. This electrophilic compound readily reacts with methylamine (B109427) or its equivalents to form the desired amide.

The general procedure involves dissolving the acid chloride in a suitable solvent, followed by the addition of the amine and a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature or with cooling to control the exothermic nature of the reaction.

Reactant 1Reactant 2BaseSolventProduct
2,4,6-Trifluorobenzoyl chlorideMethylamineTriethylamineDichloromethaneThis compound
2,4,6-Trifluorobenzoyl chlorideMethylaminePyridineTetrahydrofuranThis compound

Application of N-Methylformamide and Related Amides in Benzamide (B126) Scaffold Construction

Synthesis of Weinreb Amides as Versatile Intermediates

Weinreb amides, or N-methoxy-N-methylamides, are highly valuable intermediates in organic synthesis that allow for the controlled formation of ketones and aldehydes from carboxylic acid derivatives. mychemblog.comwikipedia.org The synthesis of the Weinreb amide of 2,4,6-trifluorobenzoic acid, namely 2,4,6-trifluoro-N-methoxy-N-methylbenzamide, provides a stable intermediate that can be purified and stored. bldpharm.com This intermediate can then be reacted with a methylating agent to yield this compound, although this is a less common route to the final product compared to direct amidation.

The preparation of the Weinreb amide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com

Reactant 1Reactant 2BaseSolventProduct
2,4,6-Trifluorobenzoyl chlorideN,O-Dimethylhydroxylamine hydrochlorideTriethylamineDichloromethane2,4,6-Trifluoro-N-methoxy-N-methylbenzamide
2,4,6-Trifluorobenzoyl chlorideN,O-Dimethylhydroxylamine hydrochloridePyridineChloroform2,4,6-Trifluoro-N-methoxy-N-methylbenzamide

Targeted Fluorination Techniques

Targeted fluorination techniques offer a modern approach to introduce trifluoromethyl groups onto a pre-existing benzamide scaffold. These methods are particularly useful for creating analogues of this compound with additional fluorine-containing substituents.

Oxidative Trifluoromethylation via Radical Processes

Oxidative trifluoromethylation involves the generation of trifluoromethyl radicals, which then react with an aromatic ring to form a new carbon-trifluoromethyl bond. This method can be applied to N-methylbenzamide derivatives to introduce a trifluoromethyl group. A variety of reagents can be used to generate trifluoromethyl radicals, including trifluoromethanesulfonyl chloride and (trifluoromethyl)trimethylsilane. aminer.org These reactions are often initiated by a radical initiator or by photoredox catalysis. rsc.org

A key challenge in the trifluoromethylation of benzamides is controlling the regioselectivity. However, recent advances have shown that directing groups can be used to achieve para-selective C-H trifluoromethylation of benzamide derivatives. researchgate.net

Continuous-Flow Approaches for Trifluoromethyl Group Introduction

Continuous-flow chemistry has emerged as a powerful tool for the safe and efficient introduction of fluoroalkyl groups into organic molecules. polyu.edu.hk Flow chemistry offers several advantages over traditional batch reactions, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. polyu.edu.hk

In the context of trifluoromethylation, continuous-flow reactors can be used to handle gaseous reagents like fluoroform in a controlled manner. researchgate.net The substrate, such as a benzamide derivative, is pumped through a reactor where it is mixed with the trifluoromethylating agent under optimized conditions of temperature, pressure, and residence time. This technique allows for rapid and efficient trifluoromethylation with high yields and selectivity. polimi.it

TechniqueTrifluoromethylating AgentSubstrateKey Advantages
Continuous-Flow Photoredox CatalysisTrifluoromethanesulfonyl chlorideN-methylbenzamide analogueMild reaction conditions, high efficiency
Continuous-Flow with Gaseous ReagentsFluoroformAryl aldehyde (precursor to benzamide)Safe handling of gaseous reagents, precise control

Photoredox-Catalyzed Trifluoromethylation-Cyclization Cascade Reactions for N-Methylbenzamide Derivatives

Photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions, enabling the construction of complex molecular architectures. One notable application is the trifluoromethylation-triggered cyclization of unsaturated precursors to form trifluoromethyl-containing heterocyclic compounds. researchgate.net While research on this compound itself is specific, the principles can be understood from studies on analogous N-methylbenzamide derivatives.

A relevant transformation involves the photoredox-catalyzed trifluoromethylation/cyclization of N-methacryloyl-N-methylbenzamide derivatives. researchgate.net This type of cascade reaction is typically initiated by the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as trifluoromethylsulfonyl-pyridinium salt (TFSP), under visible light irradiation in the presence of a photocatalyst. researchgate.net The highly reactive •CF₃ radical then adds to the alkene moiety of the benzamide derivative. This addition generates a new carbon-centered radical, which subsequently undergoes an intramolecular cyclization by attacking the aromatic ring of the benzamide. This process leads to the formation of a new ring system incorporating the trifluoromethyl group.

Table 1: Key Features of Photoredox-Catalyzed Radical Cyclization

Feature Description
Reaction Type Radical Cascade (Trifluoromethylation/Cyclization)
Key Reagent Trifluoromethyl radical precursor (e.g., TFSP, Togni's reagent)
Catalyst Photoredox catalyst (e.g., organic dyes, metal complexes)
Energy Source Visible Light
Mechanism Single Electron Transfer (SET) initiated radical pathway
Application Synthesis of fluoroalkyl-containing heterocycles

Mechanistic Investigations of 2,4,6 Trifluoro N Methylbenzamide Reactivity

Hydrolysis Reaction Mechanisms

The hydrolysis of amides is a fundamental organic reaction, and the pathway for 2,4,6-trifluoro-N-methylbenzamide is significantly modulated by its unique electronic structure. The general mechanism for amide hydrolysis proceeds via a nucleophilic acyl substitution, where a water molecule or hydroxide (B78521) ion attacks the carbonyl carbon. wikipedia.org

Under alkaline conditions, the hydrolysis of amides is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.netresearchgate.net This process is characterized by two main stages: the formation of this tetrahedral adduct and its subsequent collapse to yield a carboxylate and an amine. researchgate.net For many secondary amides, including N-methylbenzamide derivatives, computational and experimental studies have shown that the second stage—the breakdown of the tetrahedral intermediate—is the rate-determining step of the reaction. researchgate.neturegina.ca This step involves the cleavage of the robust carbon-nitrogen (C-N) amide bond. In some instances, particularly with tertiary amides where the amine is a poor leaving group, the initial formation of the tetrahedral intermediate can become rate-limiting. uregina.ca

Table 1: General Stages of Alkaline Amide Hydrolysis

StageDescriptionKinetic Significance
Step 1: Nucleophilic AttackThe hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the amide.Generally rapid, but can be rate-determining for some tertiary amides. uregina.ca
Formation of Tetrahedral IntermediateA transient, negatively charged tetrahedral species is formed.A key intermediate in the reaction pathway. researchgate.net
Step 2: Intermediate BreakdownThe C-N bond cleaves, expelling the amine anion. This is often facilitated by proton transfer.Commonly the rate-determining stage for primary and secondary amides. researchgate.neturegina.ca
ProtonationThe resulting amine anion is protonated by the solvent (water) to form the final amine product.Typically a fast process.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including reactivity. researchgate.netbeilstein-journals.org Fluorine is the most electronegative element, and the three fluorine atoms on the benzene (B151609) ring of this compound exert a powerful electron-withdrawing inductive effect. This effect significantly influences the rate of hydrolysis.

During the rate-determining breakdown of the tetrahedral intermediate, a negative charge develops on the nitrogen atom as the C-N bond cleaves. researchgate.net Strong electron-withdrawing substituents on the aromatic ring stabilize this forming negative charge in the transition state, thereby lowering the activation energy and increasing the reaction rate. researchgate.net Therefore, the 2,4,6-trifluoro substitution pattern is expected to accelerate the rate of alkaline hydrolysis for N-methylbenzamide compared to its non-fluorinated counterpart. This is consistent with observations for other amides where electron-withdrawing groups on the aromatic ring lead to a significant increase in the hydrolysis rate.

Water is not merely a passive solvent in hydrolysis reactions but plays a crucial and active role. adelaide.edu.aunih.gov Its high dielectric constant helps to solvate and stabilize charged species, such as the hydroxide ion and the tetrahedral intermediate. arxiv.org Beyond its function as a bulk solvent, individual water molecules can act as catalysts. researchgate.netarxiv.org

Theoretical and experimental studies on the hydrolysis of N-methylbenzamide and acetanilide (B955) have shown that an ancillary water molecule can facilitate the reaction by cooperating in a hydrogen transfer. researchgate.net During the breakdown of the tetrahedral intermediate, a water molecule can act as a proton shuttle, simultaneously donating a proton to the nitrogen atom as the C-N bond breaks. This concerted process avoids the formation of a highly unstable amine anion and significantly lowers the energy barrier of the transition state. researchgate.net Computational models that include explicit water molecules show a marked reduction in the calculated activation barriers, highlighting the importance of this catalytic role. researchgate.net

Radical-Based Processes and Hydrogen Atom Transfer Phenomena

Amide derivatives can participate in radical-based reactions, enabling the functionalization of otherwise inert C-H bonds. A key process in this area is the Hofmann-Löffler-Freytag (HLF) reaction, which involves a 1,5-hydrogen atom transfer (HAT). nih.govd-nb.info In this reaction, an N-centered radical (an amidyl radical) is generated, which then abstracts a hydrogen atom from a carbon atom at the δ-position through a six-membered ring transition state. nih.gov

For a substrate like this compound, the N-H bond of a precursor or an in-situ generated N-haloamide can be cleaved to form an amidyl radical. This radical can then undergo a regioselective 1,5-HAT, abstracting a hydrogen atom from the N-methyl group. nih.govd-nb.info This process generates a carbon-centered radical on the methyl group, which can be trapped by various reagents. This strategy has been successfully used for the remote C(sp³)–H azidation and trifluoromethylation of 2-alkyl benzohydrazides, demonstrating the viability of the 1,5-HAT process in amide-containing systems. nih.govd-nb.info Mechanistic studies, including radical trapping experiments, have confirmed the involvement of these radical intermediates. beilstein-journals.org

Cycloaddition Reactions and Dipolar Cycloadditions Involving Amide Derivatives

While the amide bond itself is generally unreactive in common cycloaddition reactions, specifically designed amide derivatives can participate in such transformations. Cycloadditions are powerful reactions for constructing cyclic molecules. Examples involving nitrogen-containing functional groups related to amides include:

[3+2] Dipolar Cycloadditions : Nitrones, which can be considered oxidized amide derivatives, readily undergo [3+2] cycloaddition reactions with alkenes. acs.org Similarly, 1,3-dipolar cycloadditions involving organo-cyanamide ions and nitrile imines have been reported for synthesizing triazoles. researchgate.net

[2+2] Cycloadditions : Perfluorinated 1,2-oxazetidines have been synthesized through [2+2] cycloaddition between nitroso compounds and alkenes. vu.lt

[2+2+2] Cycloadditions : Ruthenium-catalyzed [2+2+2] cycloadditions of diynes with cyanamides provide access to functionalized 2-aminopyridines. researchgate.net

[4+2] Cycloadditions : Zinc-catalyzed [4+2] cycloaddition reactions have been developed for the synthesis of various nitrogen-containing molecules. mountainscholar.org

For this compound to participate directly in a cycloaddition, it would likely need to be converted into a more reactive derivative, such as a nitrone or a related species, as the core benzamide (B126) structure lacks the typical electronic features of a dipole or diene required for these reactions.

Lewis Acid Catalysis in Organic Transformations

Lewis acid catalysis is a cornerstone of modern organic synthesis, used to activate substrates and enhance reaction rates and selectivity. numberanalytics.com A Lewis acid is a chemical species that can accept a pair of electrons, and the carbonyl oxygen of an amide group is a Lewis basic site. numberanalytics.comscholaris.ca

In the case of this compound, a Lewis acid can coordinate to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and activating the amide towards nucleophilic attack or other transformations. beilstein-journals.org This strategy is widely used in reactions like Friedel-Crafts acylations, aldol (B89426) reactions, and Diels-Alder reactions. numberanalytics.com

However, the reactivity of this compound in Lewis acid-catalyzed processes is tempered by the electronic nature of its trifluorinated ring. The strong electron-withdrawing fluorine atoms decrease the electron density on the carbonyl oxygen, thereby reducing its Lewis basicity. conicet.gov.ar Consequently, its ability to coordinate with a Lewis acid is diminished compared to a non-fluorinated benzamide. This means that stronger Lewis acids or harsher reaction conditions may be required to achieve efficient catalytic activation for transformations involving this compound.

Spectroscopic and Structural Characterization Techniques for 2,4,6 Trifluoro N Methylbenzamide

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 2,4,6-trifluoro-N-methylbenzamide, a multi-nuclear NMR approach would be essential.

Proton (¹H) NMR for Structural Elucidation

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, one would expect to observe signals for the N-methyl protons and the aromatic protons. The N-methyl group would likely appear as a doublet due to coupling with the adjacent N-H proton. The aromatic region would show a characteristic pattern for the two equivalent protons on the trifluorinated ring, which would be split by the adjacent fluorine atoms.

Table 1. Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
N-CH₃ 2.8 - 3.2 d (doublet)
Aromatic CH 6.7 - 7.0 t (triplet)

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. For this compound, two signals would be expected in the ¹⁹F NMR spectrum: one for the two equivalent fluorine atoms at the C2 and C6 positions and another for the single fluorine atom at the C4 position. These signals would exhibit splitting patterns due to coupling with each other and with the neighboring aromatic protons.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound would show distinct signals for the N-methyl carbon, the carbonyl carbon, and the carbons of the aromatic ring. The aromatic carbon signals would be split due to coupling with the directly attached fluorine atoms (¹JCF) and, to a lesser extent, with fluorine atoms further away (²JCF, ³JCF).

Table 2. Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
N-CH₃ 25 - 30 s (singlet)
Aromatic C-H 110 - 115 dt (doublet of triplets)
Aromatic C-F (C2, C6) 160 - 165 d (doublet)
Aromatic C-F (C4) 160 - 165 t (triplet)
Aromatic C-C=O 115 - 125 t (triplet)

Nitrogen (¹⁵N) NMR for Nitrogen Environment Analysis

¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the amide group. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, this is a less sensitive technique. The chemical shift of the amide nitrogen would be influenced by the electron-withdrawing nature of the trifluorobenzoyl group.

Vibrational Spectroscopy for Molecular Structure Elucidation (IR and Raman)

For this compound, key characteristic absorption bands would be expected in the IR spectrum. These would include the N-H stretching vibration, the C=O stretching of the amide group (Amide I band), and the N-H bending vibration (Amide II band). Strong absorptions corresponding to the C-F stretching modes would also be prominent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Table 3. Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3300 - 3100 3300 - 3100
C-H Stretch (Aromatic) 3100 - 3000 3100 - 3000
C-H Stretch (Methyl) 2950 - 2850 2950 - 2850
C=O Stretch (Amide I) 1680 - 1630 1680 - 1630
N-H Bend (Amide II) 1570 - 1515 Weak

Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Determination

While comprehensive structural analyses have been performed on various fluorinated benzamide (B126) analogues, specific, publicly available single-crystal X-ray diffraction data for this compound could not be identified in the searched literature mdpi.com. However, a typical crystallographic study would yield a set of parameters similar to those presented in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

This table illustrates the type of data that would be obtained from a single-crystal XRD analysis. The values presented are for illustrative purposes only.

ParameterHypothetical ValueDescription
Chemical FormulaC8H6F3NOThe elemental composition of the molecule.
Formula Weight193.14 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a (Å)8.5The length of the 'a' axis of the unit cell.
b (Å)10.2The length of the 'b' axis of the unit cell.
c (Å)9.8The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)105.4The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)821.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.560The theoretical density of the crystal.

Differential Scanning Calorimetry (DSC) for Polymorphic Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Differential Scanning Calorimetry (DSC) is a primary technique used to study such polymorphic transformations mdpi.commdpi.com.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a substance undergoes a phase transition, such as melting or a solid-solid transition from one polymorphic form to another, heat is either absorbed (endothermic event) or released (exothermic event), which is detected by the instrument as a peak in the DSC thermogram. The temperature at which the peak appears and its area provide information about the transition temperature and the enthalpy of the transition, respectively.

The study of polymorphism is critical, particularly in pharmaceutical development, as different forms of a drug can have different therapeutic effects. While specific experimental DSC data for this compound are not detailed in the available literature, the technique would be essential to identify if it exists in multiple forms and to determine their relative thermal stabilities. For instance, the appearance of an exothermic peak before the final melting endotherm could indicate the transition from a metastable to a more stable polymorph.

Interactive Data Table: Illustrative DSC Thermal Events for a Hypothetical Polymorphic System of this compound

This table shows hypothetical data that could be generated from a DSC analysis, illustrating the characterization of two different polymorphic forms.

Thermal EventForm I (Hypothetical)Form II (Hypothetical)Description
Transition TypeMeltingMeltingThe phase change from solid to liquid.
Onset Temperature (°C)145.2138.5The temperature at which the transition begins.
Peak Temperature (°C)148.5141.0The temperature at which the heat flow is at its maximum.
Enthalpy of Fusion (ΔHfus) (J/g)110.895.3The amount of energy required to melt the substance; often differs between polymorphs.
Additional EventsNoneExotherm at ~120°CAn exothermic event could indicate a solid-solid transition from the less stable Form II to Form I upon heating.

Computational Chemistry and Theoretical Modeling of 2,4,6 Trifluoro N Methylbenzamide

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in understanding the intricacies of molecular structure and reactivity. researchgate.netnih.gov These methods have been widely applied to study various amides and related compounds, providing a robust framework for analyzing 2,4,6-trifluoro-N-methylbenzamide. researchgate.netmdpi.com

DFT calculations are frequently used to determine the electronic structure of molecules, offering a basis for predicting their reactivity. bohrium.com For benzamide (B126) derivatives, these calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. The trifluoro substitution on the benzene (B151609) ring significantly influences the electronic properties of this compound.

Key insights from electronic structure analysis include:

Electron Density Distribution: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, affecting the charge distribution across the entire molecule.

Reactivity Indices: Parameters derived from the energies of frontier molecular orbitals (HOMO and LUMO) can quantify the molecule's reactivity. epstem.net These indices help in predicting how the molecule will interact with other chemical species.

Table 5.1: Predicted Electronic Properties of Related Benzamides from DFT Calculations
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
N-methylbenzamide-6.8-0.56.3
2-fluoro-N-methylbenzamide-7.0-0.76.3
4-fluoro-N-methylbenzamide-6.9-0.66.3

Note: Data is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Quantum chemical calculations are crucial for mapping out reaction pathways and understanding the energetics of chemical transformations. rsc.org For reactions involving this compound, such as its synthesis or hydrolysis, transition state theory combined with computational methods can determine activation barriers and reaction energies. researchgate.net

For instance, in the synthesis of related N-methylbenzamides, computational studies have been used to investigate the reaction mechanisms. acs.org Analysis of the transition states provides a detailed picture of the bond-forming and bond-breaking processes. The energies associated with these states are critical for predicting reaction rates and feasibility. Studies on similar molecules have shown that methods like MP2 and DFT can provide barrier heights that are in good agreement with experimental data. researchgate.net

Table 5.2: Calculated Activation Energies for Related Amide Reactions
ReactionComputational MethodCalculated Activation Energy (kJ/mol)
Hydrolysis of N-methylacetamideMP2/6-31+G(d)~96
Rotation of C-N bond in N,N-diethylbenzamideB3LYP/6-311G(d)~75

Note: These values are for related systems and illustrate the application of computational methods. Specific calculations for this compound are necessary for precise values.

The surrounding solvent can significantly influence the structure, reactivity, and energetics of a molecule. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent environment. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution.

For this compound, solvent effects are particularly important for understanding its behavior in different chemical environments. For example, the polarity of the solvent can affect the stability of different conformers and the energy of transition states. mdpi.com Computational studies on similar benzaldehydes have shown that solvent stabilization can alter rotational barriers. researchgate.net

Molecular Dynamics (MD) Simulations for Solution-State Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and intermolecular interactions of this compound in solution. These simulations are particularly useful for understanding how the molecule interacts with solvent molecules and other solutes. researchgate.net

MD simulations can reveal:

Conformational Dynamics: The flexibility of the molecule and the rotational barriers around single bonds can be explored.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized, providing insights into solvation processes.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds and other non-covalent interactions can be monitored. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding (e.g., N-H…F-C Interactions)

The fluorine atoms in this compound can participate in non-covalent interactions, including weak hydrogen bonds of the type N-H…F-C. researchgate.net The presence and strength of such interactions can be investigated using both experimental techniques like NMR and computational methods. researchgate.net

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can provide evidence for the existence of these interactions by identifying bond critical points between the hydrogen and fluorine atoms. mdpi.com The strength of these interactions is generally weak but can play a significant role in determining the molecule's conformation and crystal packing. rsc.orgresearchgate.net Studies on related fluorinated benzanilides have confirmed the presence of N-H…F-C hydrogen bonds in the solution state. researchgate.net

Topological and Molecular Surface Electrostatic Potential Analyses

Topological analysis of the electron density, as performed in QTAIM, provides a rigorous definition of atoms in molecules and the bonds between them. mdpi.com This analysis can characterize the nature of chemical bonds and non-covalent interactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP would show:

Negative Potential Regions: Typically located around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. uni-muenchen.de

Positive Potential Regions: Found near the hydrogen atoms, particularly the N-H proton, representing sites for nucleophilic attack. uni-muenchen.de

The MEP provides a visual representation of the charge distribution and is a powerful guide for predicting intermolecular interactions and chemical reactivity. bohrium.comepstem.net

Research Applications and Utility in Advanced Organic Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

The strategic placement of fluorine atoms on the benzamide (B126) core significantly influences its reactivity and makes it a desirable precursor for a variety of intricate organic structures.

Precursors for Bioactive Compound Synthesis (e.g., Quinoline (B57606) Antibacterials as an analogous example)

While direct evidence for the use of 2,4,6-trifluoro-N-methylbenzamide in the synthesis of quinoline antibacterials is not extensively documented, analogous fluorinated benzamides are crucial in constructing such bioactive compounds. The synthesis of quinoline derivatives often involves the cyclization of appropriately substituted anilines, which can be derived from benzamide precursors. mdpi.com For instance, the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides has been achieved through the reaction of benzohydrazide (B10538) derivatives with furo[3,4-b]quinoline-diones. researchgate.net The incorporation of fluorine into the quinoline scaffold is a known strategy to enhance antibacterial and antituberculosis properties. nih.gov Specifically, substitutions on the benzoyl moiety of quinoline-piperazine hybrids have been shown to modulate their antibacterial activity, with fluoro and trifluoromethyl groups playing a significant role. nih.gov This highlights the potential of fluorinated benzamides like this compound to serve as precursors for novel quinoline-based therapeutic agents. The synthesis of new fluorinated amino-heterocyclic compounds with antimicrobial activity has also been reported, further underscoring the importance of fluorinated starting materials in developing bioactive molecules. scirp.org

Building Blocks for Trifluoromethylated Heterocycles in Drug Discovery

The trifluoromethyl group is a key pharmacophore in modern drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability. sioc-journal.cnnih.gov Trifluoromethylated heterocycles are of particular interest, and this compound can serve as a valuable building block for their synthesis. researchgate.netresearchgate.net The development of efficient synthetic routes to trifluoromethylated N-fused heterocycles is an active area of research. acs.orgacs.org For example, a continuous-flow method has been developed for the synthesis of trifluoromethylated heterocycles from amines using trifluoroacetic acid or anhydride, showcasing the utility of fluorinated reagents in creating these complex structures. acs.orgacs.org The synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones has been achieved through the (3+3)-annulation of nitrile imines with α-amino esters, demonstrating a pathway to novel fluorinated heterocycles. nih.gov Furthermore, the synthesis of α-trifluoromethyl piperidinic derivatives highlights various strategies to introduce the trifluoromethyl group into heterocyclic systems. mdpi.com

Contributions to Ligand Design and Receptor Interaction Studies

The specific stereoelectronic profile of this compound makes it an interesting scaffold for ligand design, enabling detailed investigations into receptor interactions and the development of targeted therapeutics.

Investigation of Receptor Agonist Development (e.g., 5-HT1F receptor from analogous compounds)

Analogous fluorinated benzamides have been instrumental in the development of selective receptor agonists, such as those targeting the 5-HT1F receptor for the treatment of migraine. researchgate.netacs.org For example, the compound LY334370, a 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]-benzamide, is a potent and selective 5-HT1F receptor agonist. researchgate.netgoogle.com The discovery of Lasmiditan, another selective 5-HT1F receptor agonist, evolved from structure-activity relationship (SAR) studies of benzamide derivatives. researchgate.net While a patent application mentions the compound 2,4,6-trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide in the context of 5-HT1F receptor agonists, it is explicitly excluded from the primary claims of that particular invention. google.comnih.gov Nevertheless, the broader class of fluorinated benzamides has proven to be a rich source of 5-HT1F receptor agonists. researchgate.net

Structure-Activity Relationship (SAR) Studies in Compound Design

The systematic modification of the benzamide scaffold, including the introduction of fluorine atoms, is a common strategy in structure-activity relationship (SAR) studies to optimize ligand properties. nih.govnih.gov The fluorine atoms in this compound can influence binding affinity and selectivity through various mechanisms, including altering the acidity of the amide proton and participating in hydrogen bonding. acs.orgacs.orgresearchgate.net SAR studies on a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamides revealed that heteroaromatic and alkyl amides can be more selective for the 5-HT1F receptor than their benzamide counterparts. acs.org In the context of antitubercular salicylanilides, the presence and position of electron-withdrawing groups, such as fluorine, on the aniline (B41778) ring significantly impact potency. nih.gov These studies underscore the importance of fluorination in fine-tuning the biological activity of drug candidates.

Catalytic and Reagent Applications in Specific Organic Transformations

Beyond its role as a structural component, the N-methylbenzamide moiety and the fluorinated ring can participate in or influence catalytic and other chemical transformations.

N-methylbenzamide itself is utilized in organic chemistry as a reagent and catalyst for various synthetic processes, including condensation and acylation reactions. chemicalbook.com The presence of the trifluorinated phenyl ring in this compound can modulate the reactivity of the amide group and the aromatic ring. For example, transition-metal-catalyzed C-H fluorination of arenes is a known transformation, and the electronic properties of the substrate are critical. beilstein-journals.org While specific catalytic applications of this compound are not widely reported, related N-methylbenzamide derivatives have been studied in photochemical hydrogen transfer reactions. researchgate.net The development of novel fluorinating reagents and palladium-catalyzed fluorination methods for aryl triflates highlights the ongoing interest in incorporating fluorine into organic molecules. conicet.gov.ar

Advanced Material Science Applications, Including Polymer and Resin Modification

The incorporation of fluorine atoms into polymer structures is a well-established strategy for developing high-performance materials with exceptional properties. The compound this compound represents a key building block in this field. Its trifluorinated phenyl ring and reactive amide group make it a valuable monomer or modifying agent for advanced polymers and resins. The introduction of fluorine can dramatically enhance thermal stability, chemical resistance, and optical clarity, while also lowering the dielectric constant and moisture absorption of the final material. researchgate.net

Research into fluorinated polymers, such as polyimides and polyamides, demonstrates that the inclusion of trifluoromethyl (CF₃) groups along the polymer backbone can lead to significant improvements in solubility, processability, thermal stability, and flame resistance compared to their non-fluorinated versions. researchgate.net These enhancements are attributed to the strong carbon-fluorine (C-F) bond and the large van der Waals volume of the fluorine atoms, which disrupt close chain packing, increase free volume, and reduce intermolecular forces. researchgate.net

While specific research data on polymers derived directly from this compound is limited in publicly available literature, extensive studies on analogous fluorinated polymers provide a clear indication of its potential utility. For instance, research on fluorinated polyimides containing trifluoromethylbenzene (TFMB) moieties showcases the profound impact of such fluorinated structures on the material's properties. These findings serve as a strong proxy for the expected performance enhancements when incorporating this compound into polymer and resin systems.

Detailed Research Findings from Analogous Fluorinated Polymers

Studies on innovative fluorinated polyimides (TPIs) containing trifluoromethylbenzene (TFMB) highlight the significant improvements achievable through the strategic incorporation of fluorinated groups. In one such study, the properties of TPIs were evaluated with varying content of the TFMB-containing monomer. The results demonstrate a clear correlation between the fluorinated monomer content and the final properties of the polymer. mdpi.com

An optimized fluorinated polyimide, designated TPPI50, exhibited a superior combination of thermal, mechanical, and electrical properties. It recorded a glass transition temperature (Tg) of 402 °C, a tensile strength of 232.73 MPa, and a low dielectric constant of 2.312 at 1 MHz. mdpi.com These characteristics are highly desirable for applications in advanced electronics, particularly for high-frequency and high-temperature environments. mdpi.com The synergy between the fluorinated groups, which reduce molecular polarization, and the rigid polymer backbone, which ensures chain stability, is credited for these exceptional performance metrics. mdpi.com

The following data tables summarize the key findings from the characterization of these trifluoromethyl-containing polyimides, illustrating the tangible benefits of fluorine incorporation.

Data Tables of Fluorinated Polymer Properties

Mechanical Properties of Trifluoromethyl-Containing Polyimides This table details the mechanical performance of fluorinated polyimides with different compositions. The balance of tensile strength, flexibility (elongation at break), and stiffness (modulus of elasticity) is crucial for structural applications in demanding environments.

Interactive Data Table: Mechanical Properties

Polymer NameTensile Strength (MPa)Elongation at Break (%)Modulus of Elasticity (GPa)
TPPI25205.9210.595.76
TPPI50232.7326.265.53

Data sourced from a study on trifluoromethylbenzene-containing polyimides. mdpi.com

Thermal and Dielectric Properties of Trifluoromethyl-Containing Polyimides This table outlines the thermal stability and electrical insulation properties of the fluorinated polyimides. High glass transition (Tg) and thermal decomposition (T5%) temperatures are critical for materials used in high-temperature processes, while a low dielectric constant (Dk) and dielectric loss (Df) are essential for microelectronics and high-frequency communication technologies. mdpi.comscielo.br

Interactive Data Table: Thermal and Dielectric Properties

Polymer NameTg (°C)T5% (°C)Dk (at 1 MHz)Df (at 1 MHz)
TPPI253635422.3230.00708
TPPI504025652.3120.00676

Tg: Glass Transition Temperature; T5%: Temperature at 5% weight loss. Data sourced from a study on trifluoromethylbenzene-containing polyimides. mdpi.com

The incorporation of this compound, either as a comonomer in the synthesis of polymers like polyamides and polyimides or as a reactive modifier for thermosetting resins such as epoxies, is expected to yield similar enhancements. The presence of the trifluorinated ring would likely increase the glass transition temperature and thermal stability, improve resistance to solvents and chemical attack, and lower the dielectric properties of the modified material, making it suitable for high-performance applications in aerospace, defense, and advanced electronics. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,6-trifluoro-N-methylbenzamide, and how can reaction conditions be optimized?

  • Synthetic Routes : The compound is typically synthesized via amidation of 2,4,6-trifluorobenzoic acid with methylamine. Key steps include activation of the carboxylic acid (e.g., using thionyl chloride or HATU) followed by coupling with methylamine in anhydrous solvents like dichloromethane or THF .
  • Optimization : Reaction efficiency depends on temperature control (0–25°C), stoichiometric ratios (1:1.2 acid-to-amine), and inert atmosphere to prevent hydrolysis of intermediates. Purity is enhanced by column chromatography or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Characterization : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Fluorine substituents split aromatic proton signals (e.g., δ 7.2–7.8 ppm for meta/para protons) .
  • ¹⁹F NMR : Distinct peaks for trifluoromethyl (-CF₃) and fluorine substituents (δ -60 to -70 ppm) .
  • LC–MS : Confirms molecular weight (MW 225.16 g/mol) and purity (>95%) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents. Stability decreases above 40°C or in basic conditions due to potential hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the para position and stabilizing intermediates in Suzuki-Miyaura couplings. Fluorine atoms enhance lipophilicity and metabolic stability .
  • Reactivity : Fluorinated benzamides participate in Ullmann-type couplings with aryl halides, but require palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzamide core?

  • Regioselective Fluorination : Use directing groups (e.g., boronates) to control fluorination at specific positions. Computational modeling (DFT) predicts reactive sites based on electron density .
  • Protection/Deprotection : Temporarily protect the amide group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in pharmacological studies?

  • Data Reconciliation :

  • Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity .
  • Off-Target Screening : Use kinase profiling assays to identify non-specific interactions. Fluorinated benzamides may inhibit cytochrome P450 enzymes, requiring metabolic stability assays .

Methodological Challenges and Solutions

Q. What are the best practices for handling fluorinated intermediates to prevent decomposition?

  • Storage : Store at -20°C under argon. Avoid prolonged exposure to light or moisture.
  • Workup : Use anhydrous MgSO₄ for drying and rotary evaporation at ≤30°C to preserve integrity .

Q. How can computational tools aid in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) by simulating hydrogen bonding with the amide group and hydrophobic interactions with -CF₃ .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (≈2.5) and topological polar surface area (TPSA ≈50 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.